molecular formula C16H17N5O3S B2377581 6-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852048-74-9

6-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2377581
CAS No.: 852048-74-9
M. Wt: 359.4
InChI Key: KERVEBUZYFOYOX-UHFFFAOYSA-N
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Description

6-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring linked to a pyrimidine-dione moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Ethylthio Group:

    Linking to the Pyrimidine-Dione Moiety: The final step involves coupling the triazole derivative with a pyrimidine-dione precursor under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrimidine-dione moiety, potentially altering the electronic properties of the compound.

    Substitution: The aromatic ring and the triazole moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, altered pyrimidine-dione structures.

    Substitution: Functionalized aromatic and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar applications, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The ethylthio and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazole: Lacks the pyrimidine-dione moiety, potentially altering its biological activity.

    6-(methylthio)-4H-1,2,4-triazole derivatives: Similar structure but different substituents, leading to variations in chemical and biological properties.

    Pyrimidine-2,4-dione derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 6-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione lies in its combined triazole and pyrimidine-dione structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality could make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-[[5-ethylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-3-25-16-20-19-13(7-10-8-14(22)18-15(23)17-10)21(16)11-5-4-6-12(9-11)24-2/h4-6,8-9H,3,7H2,1-2H3,(H2,17,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERVEBUZYFOYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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